molecular formula C22H18N4O B14183984 N-{4-[2-(2-Phenyl-3H-indol-3-ylidene)hydrazinyl]phenyl}acetamide CAS No. 926668-43-1

N-{4-[2-(2-Phenyl-3H-indol-3-ylidene)hydrazinyl]phenyl}acetamide

Cat. No.: B14183984
CAS No.: 926668-43-1
M. Wt: 354.4 g/mol
InChI Key: MFBWCFPIKLCIGC-UHFFFAOYSA-N
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Description

N-{4-[2-(2-Phenyl-3H-indol-3-ylidene)hydrazinyl]phenyl}acetamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

The synthesis of N-{4-[2-(2-Phenyl-3H-indol-3-ylidene)hydrazinyl]phenyl}acetamide typically involves the reaction of 2-phenylindole-3-carbaldehyde with 4-aminophenylhydrazine, followed by acetylation. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid . Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

N-{4-[2-(2-Phenyl-3H-indol-3-ylidene)hydrazinyl]phenyl}acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly electrophilic substitution, due to the presence of the indole nucleus.

Mechanism of Action

The mechanism of action of N-{4-[2-(2-Phenyl-3H-indol-3-ylidene)hydrazinyl]phenyl}acetamide involves its interaction with specific molecular targets and pathways. The indole nucleus allows the compound to bind with high affinity to multiple receptors, leading to various biological effects. For example, its anticancer activity may be attributed to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways .

Comparison with Similar Compounds

N-{4-[2-(2-Phenyl-3H-indol-3-ylidene)hydrazinyl]phenyl}acetamide can be compared with other indole derivatives such as:

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct biological activities and potential therapeutic applications.

Properties

CAS No.

926668-43-1

Molecular Formula

C22H18N4O

Molecular Weight

354.4 g/mol

IUPAC Name

N-[4-[(2-phenyl-1H-indol-3-yl)diazenyl]phenyl]acetamide

InChI

InChI=1S/C22H18N4O/c1-15(27)23-17-11-13-18(14-12-17)25-26-22-19-9-5-6-10-20(19)24-21(22)16-7-3-2-4-8-16/h2-14,24H,1H3,(H,23,27)

InChI Key

MFBWCFPIKLCIGC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)N=NC2=C(NC3=CC=CC=C32)C4=CC=CC=C4

Origin of Product

United States

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